molecular formula C13H22N2O2 B8514094 8-(2-Morpholinoethyl)-8-azabicyclo[3.2.1]octan-3-one

8-(2-Morpholinoethyl)-8-azabicyclo[3.2.1]octan-3-one

Cat. No. B8514094
M. Wt: 238.33 g/mol
InChI Key: GNTXBBSAKCQPTO-UHFFFAOYSA-N
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Patent
US05753673

Procedure details

To a solution of 16.2 ml of 2,5-dimethoxytetrahydrofuran in 50 ml of water was added 6 ml of conc. hydrochloric acid. The mixture was stirred at room temperature for 20 minutes. Thereafter, 150 ml of water, 25 ml of 1-(2-aminoethyl)morpholine, 20 ml of conc. hydrochloric acid and 20.1 g of 1,3-acetonedicarboxylic acid were successively added to the reaction mixture. Furthermore, a solution of 8.8 g of Na2HPO4 and 2.5 g of sodium hydroxide in 100 ml of water was added to the mixture. Thereafter the pH was adjusted to the range of 2 to 3. After stirring overnight at room temperature, the reaction solution was washed with chloroform. Potassium carbonate was added to the mixture to render alkaline, followed by extraction with chloroform. The organic layer was washed with water and then dried over anhydrous sodium sulfate. The solvent was then distilled off. The residue was purified by silica gel column chromatography (chloroform:NH3 -saturated methanol=20:1) to give 26.7 g of 8-(2-morpholinoethyl)-8-azabicyclo[3.2.1]octan-3-one.
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
20.1 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
16.2 mL
Type
reactant
Reaction Step Two
Quantity
6 mL
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
[Compound]
Name
Na2HPO4
Quantity
8.8 g
Type
reactant
Reaction Step Three
Quantity
2.5 g
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
CO[CH:3]1[CH2:7][CH2:6][CH:5]([O:8]C)O1.Cl.[CH2:11]1[N:16]([CH2:17][CH2:18][NH2:19])[CH2:15][CH2:14][O:13][CH2:12]1.[CH2:20]([C:27](O)=O)[C:21](CC(O)=O)=O.[OH-].[Na+]>O>[O:13]1[CH2:14][CH2:15][N:16]([CH2:17][CH2:18][N:19]2[CH:7]3[CH2:3][CH2:27][CH:20]2[CH2:21][C:5](=[O:8])[CH2:6]3)[CH2:11][CH2:12]1 |f:4.5|

Inputs

Step One
Name
Quantity
25 mL
Type
reactant
Smiles
C1COCCN1CCN
Name
Quantity
20 mL
Type
reactant
Smiles
Cl
Name
Quantity
20.1 g
Type
reactant
Smiles
C(C(=O)CC(=O)O)C(=O)O
Name
Quantity
150 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
16.2 mL
Type
reactant
Smiles
COC1OC(CC1)OC
Name
Quantity
6 mL
Type
reactant
Smiles
Cl
Name
Quantity
50 mL
Type
solvent
Smiles
O
Step Three
Name
Na2HPO4
Quantity
8.8 g
Type
reactant
Smiles
Name
Quantity
2.5 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
100 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 20 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
After stirring overnight at room temperature
Duration
8 (± 8) h
WASH
Type
WASH
Details
the reaction solution was washed with chloroform
ADDITION
Type
ADDITION
Details
Potassium carbonate was added to the mixture
EXTRACTION
Type
EXTRACTION
Details
followed by extraction with chloroform
WASH
Type
WASH
Details
The organic layer was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
DISTILLATION
Type
DISTILLATION
Details
The solvent was then distilled off
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography (chloroform:NH3 -saturated methanol=20:1)

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
O1CCN(CC1)CCN1C2CC(CC1CC2)=O
Measurements
Type Value Analysis
AMOUNT: MASS 26.7 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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